molecular formula C8H14O2 B13150700 2-Methylheptane-3,5-dione CAS No. 7424-53-5

2-Methylheptane-3,5-dione

Cat. No.: B13150700
CAS No.: 7424-53-5
M. Wt: 142.20 g/mol
InChI Key: VVALZQWOQKHDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylheptane-3,5-dione is a branched aliphatic diketone with the molecular formula C₈H₁₄O₂ (molecular weight: 142.20 g/mol). Structurally, it features two ketone groups at positions 3 and 5 of a heptane backbone, with a methyl substituent at position 2. The compound’s reactivity is likely influenced by the keto-enol tautomerism common to diketones, enabling participation in condensation and chelation reactions.

Properties

CAS No.

7424-53-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methylheptane-3,5-dione

InChI

InChI=1S/C8H14O2/c1-4-7(9)5-8(10)6(2)3/h6H,4-5H2,1-3H3

InChI Key

VVALZQWOQKHDIM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylheptane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-heptene with ozone, followed by reductive workup to yield the diketone. Another method includes the oxidation of 2-methylheptane using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the oxidation of 2-methylheptane under controlled conditions, making the process efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Methylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones or alcohols, depending on the reagent used.

Scientific Research Applications

2-Methylheptane-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylheptane-3,5-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry. Additionally, its diketone structure allows it to participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key data for 2-methylheptane-3,5-dione and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Boiling Point/Retention Time* Applications
This compound C₈H₁₄O₂ 142.20 Not available Methyl branch at C2; linear diketone Infer: ~180–200°C Organic synthesis, ligand chemistry
4-Methylheptane-3,5-dione C₈H₁₄O₂ 142.20 1187-04-8 Methyl branch at C4; isomer of 2-methyl Retention index: 1055.9 GC reference standard, chemical intermediate
2,6-Dimethylheptane-3,5-dione C₉H₁₆O₂ 156.22 Not available Dual methyl branches at C2 and C6 Not reported Precursor for sulfur-containing compounds (e.g., 3p in )
Piperazine-2,5-dione derivatives Varies Varies Varies Cyclic diketopiperazines; aromatic substituents N/A Antiviral agents (e.g., H1N1 inhibition )

*Note: Boiling points are inferred from analogous aliphatic diketones.

Key Observations:
  • Branching Effects: The position of methyl groups significantly impacts physical properties. For instance, 4-methylheptane-3,5-dione exhibits a gas chromatography retention index of 1055.9 on non-polar columns, suggesting higher volatility compared to the 2-methyl isomer due to reduced steric hindrance .
  • Reactivity : 2,6-Dimethylheptane-3,5-dione demonstrates utility in synthesizing sulfur-containing compounds (e.g., 2,6-dimethyl-4-({4-(trifluoromethyl)phenyl}thio)heptane-3,5-dione), highlighting its role as a versatile electrophile in substitution reactions .

Spectroscopic and Analytical Profiles

  • 4-Methylheptane-3,5-dione : Characterized by GC-MS (HP-5MS column) with a retention index of 1055.9, providing a benchmark for isomer identification .
  • Piperazine-2,5-diones : Distinguished by UV absorption at 220 and 340 nm, correlating with π→π* transitions in conjugated systems .

Biological Activity

2-Methylheptane-3,5-dione is a diketone compound characterized by two carbonyl groups located at the 3 and 5 positions of a heptane chain. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its potential therapeutic properties and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and potential applications in medicine.

  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : Approximately 130.19 g/mol
  • Structure : The diketone structure allows for diverse reactivity, including participation in redox reactions and chelation of metal ions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Chelation : The compound acts as a chelating agent, binding to metal ions and forming stable complexes that can influence biochemical pathways.
  • Enzyme Interaction : It modulates enzyme activity by acting as a substrate or inhibitor in metabolic pathways, which may affect cellular signaling and metabolism.
  • Redox Activity : Its diketone structure enables it to participate in redox reactions, potentially influencing oxidative stress within cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro tests have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. For instance:

  • Study Findings : A study showed that at concentrations above 0.5%, the compound significantly reduced bacterial viability and increased reactive oxygen species (ROS) production in Caco-2 cells, suggesting a mechanism involving oxidative stress induction .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • Research Insights : In a controlled experiment, this compound was shown to downregulate pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against gram-positive/negative bacteria
Anti-inflammatoryDownregulation of cytokines
Enzyme ModulationInfluences metabolic pathways

Applications in Research and Industry

The compound is being investigated for various applications:

  • Pharmaceutical Development : Its potential as an anti-inflammatory and antimicrobial agent makes it a candidate for drug development.
  • Organic Synthesis : Used as a building block in synthetic organic chemistry due to its reactivity.
  • Coordination Chemistry : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.